2-Amino-2,2-bis-(methoxymethyl)ethanol

Description

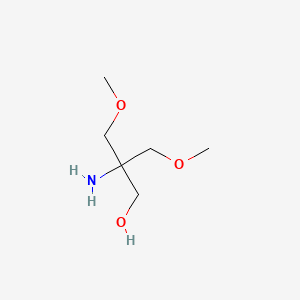

2-Amino-2,2-bis-(methoxymethyl)ethanol is a tertiary amino alcohol characterized by a central carbon atom bonded to two methoxymethyl (-CH2OCH3) groups and an ethanolamine (-NH2CH2CH2OH) moiety. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol () and 2-Amino-2-(2-methoxyphenyl)ethanol (). The compound’s unique bis-methoxymethyl substitution likely influences its physicochemical properties, reactivity, and applications compared to simpler amino alcohols.

Properties

Molecular Formula |

C6H15NO3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-3-methoxy-2-(methoxymethyl)propan-1-ol |

InChI |

InChI=1S/C6H15NO3/c1-9-4-6(7,3-8)5-10-2/h8H,3-5,7H2,1-2H3 |

InChI Key |

BBOSWURMAOTHAZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CO)(COC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Amino alcohols exhibit diverse naming conventions due to substitutive and functional nomenclature rules (). For example:

- 2-Methoxyethanol (CAS 109-86-4): A primary alcohol with a methoxy group at the β-position. Synonyms include β-methoxyethanol and ethylene glycol monomethyl ether .

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Contains a methoxyethyl group and methylamino substituent on the ethanol backbone.

- 2-Amino-2-(2-methoxyphenyl)ethanol (): Features a methoxyphenyl group attached to the aminoethanol core.

Physicochemical Properties

Key Observations :

- The bis-methoxymethyl groups increase molecular weight and boiling point compared to 2-methoxyethanol.

- Enhanced hydrogen-bonding capacity from the amino and hydroxyl groups may improve water solubility relative to non-amino analogs.

Reactivity Differences :

- The amino group in the target compound enables condensation reactions (e.g., peptide coupling) absent in 2-methoxyethanol.

- Methoxymethyl ethers are less prone to hydrolysis than ethoxyethoxy chains (), enhancing stability in acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.